molecular formula C12H11NO2 B6366022 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261992-25-9

2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No.: B6366022
CAS No.: 1261992-25-9
M. Wt: 201.22 g/mol
InChI Key: PTWSXWUBPTUKAS-UHFFFAOYSA-N
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Description

2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a chemical compound with the molecular formula C12H11NO2 It is a derivative of pyridine and phenol, characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with 2-(hydroxymethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-[2-(Carboxymethyl)phenyl]pyridin-3-ol.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Hydroxymethyl)phenyl]pyridine: Lacks the hydroxyl group on the pyridine ring.

    2-[2-(Hydroxymethyl)phenyl]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2-[2-(Hydroxymethyl)phenyl]quinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-4-1-2-5-10(9)12-11(15)6-3-7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWSXWUBPTUKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682595
Record name 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-25-9
Record name 2-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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